molecular formula C20H22N4O4S B2838597 2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 941880-29-1

2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2838597
CAS No.: 941880-29-1
M. Wt: 414.48
InChI Key: KHCLSBZHFNODCL-UHFFFAOYSA-N
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Description

2-(7-(3-Methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazinone core. This scaffold is substituted with a 3-methoxyphenyl group at the 7-position and a methyl group at the 2-position. The acetamide side chain is modified with a tetrahydrofuran-2-ylmethyl moiety, which may enhance solubility and bioavailability compared to simpler alkyl chains.

Properties

IUPAC Name

2-[7-(3-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S/c1-12-22-18-19(29-12)17(13-5-3-6-14(9-13)27-2)23-24(20(18)26)11-16(25)21-10-15-7-4-8-28-15/h3,5-6,9,15H,4,7-8,10-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCLSBZHFNODCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3CCCO3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the NLRP3 inflammasome . This inflammasome is crucial in mediating inflammatory responses associated with various diseases, including autoimmune disorders and metabolic syndromes.

Chemical Structure and Properties

The compound belongs to the thiazolo[4,5-d]pyridazine class, characterized by a unique molecular structure that includes:

  • Molecular Formula : C22H20N4O3S
  • Molecular Weight : Approximately 420.49 g/mol
  • Key Functional Groups : Thiazole ring, methoxyphenyl groups, and an acetamide moiety

The structural representation can be visualized using chemical drawing software, highlighting the heterocyclic nature that often correlates with significant pharmacological activities.

The primary mechanism of action for this compound involves its role as an NLRP3 inflammasome inhibitor . The NLRP3 inflammasome is a multiprotein complex that activates caspase-1, leading to the secretion of pro-inflammatory cytokines such as IL-1β and IL-18. By inhibiting this pathway, the compound may reduce inflammation markers and provide therapeutic benefits in inflammatory diseases.

Anti-inflammatory Effects

Research indicates that compounds similar to 2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide exhibit significant anti-inflammatory properties. In vitro studies have shown that treatment with this compound leads to:

  • Reduced secretion of IL-1β and IL-18
  • Decreased activation of caspase-1

These effects suggest a robust potential for therapeutic applications in conditions characterized by excessive inflammation.

In Vitro Studies

Several studies have evaluated the biological activity of compounds within the same structural class. For instance:

  • Study on NLRP3 Inhibition : A study demonstrated that derivatives similar to this compound effectively inhibited NLRP3 activation in macrophages, leading to decreased inflammatory responses.
  • Cancer Cell Line Testing : Another investigation involved testing against various cancer cell lines (e.g., breast and colon cancer), where significant reductions in cell viability were observed upon treatment with related thiazolo[4,5-d]pyridazines.
Study FocusFindingsReference
NLRP3 InflammasomeInhibition of IL-1β secretion
Cancer Cell ProliferationReduced viability in breast cancer cells
Apoptosis InductionInduction of apoptosis in colon cancer

Comparison with Similar Compounds

Table 1: Structural Comparison of Core Modifications

Feature Target Compound Compound
7-Position Substituent 3-Methoxyphenyl 2-Thienyl
2-Position Substituent Methyl Methyl
Acetamide Modification Tetrahydrofuran-2-ylmethyl 4-Chlorophenyl
Molecular Weight* ~443.5 g/mol (estimated) ~460.9 g/mol (ChemSpider data)

*Molecular weights estimated based on structural formulae.

The 3-methoxyphenyl group in the target compound may confer enhanced π-π stacking interactions in hydrophobic binding pockets compared to the electron-rich thienyl group. The tetrahydrofuran moiety likely improves water solubility relative to the chlorophenyl group, which is more lipophilic .

Pharmacophore Comparison with Pyrazolone Derivatives

Compounds bearing antipyrine (pyrazolone) cores, such as those described in Sahoo et al. (2020) (), exhibit diverse biological activities, including anti-inflammatory and analgesic effects. While the target compound lacks a pyrazolone ring, its thiazolo[4,5-d]pyridazinone core shares similarities in electronic distribution and hydrogen-bonding capacity.

Key Differences :

  • Heterocyclic Core: Thiazolo-pyridazinone vs. pyrazolone.
  • Pharmacokinetics : The tetrahydrofuran-methyl acetamide in the target compound may reduce metabolic degradation compared to the simpler alkyl chains in pyrazolone derivatives .

Implications of Structural Modifications

The substitution pattern of the target compound suggests tailored optimization:

  • 3-Methoxyphenyl : May enhance binding affinity to enzymes like COX-2 or kinases via methoxy-group interactions.
  • Tetrahydrofuran-Methyl Acetamide : Likely improves blood-brain barrier penetration compared to bulkier substituents .

Computational Similarity Assessment

As noted in , structural similarity metrics (e.g., Tanimoto coefficients) are critical for predicting biological activity.

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis involves multi-step reactions, including:
  • Thiazolo-pyridazine core formation : Use phosphorus pentasulfide (P₄S₁₀) to cyclize precursor pyridazinones into thiazolo[4,5-d]pyridazin-4(5H)-one intermediates .
  • Substituent coupling : The 3-methoxyphenyl group is introduced via Suzuki-Miyaura cross-coupling with a boronic acid derivative under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C) .
  • Acetamide functionalization : React the intermediate with chloroacetyl chloride, followed by substitution with (tetrahydrofuran-2-yl)methylamine in THF at 0–25°C .
  • Optimization : Monitor reaction progress via TLC/HPLC, and purify using column chromatography (silica gel, EtOAc/hexane gradient). Yield improvements (≥70%) require strict control of temperature, anhydrous conditions, and stoichiometric excess of amines .

Q. Which analytical techniques are critical for structural confirmation?

  • Methodological Answer :
  • NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., 3-methoxyphenyl aromatic protons at δ 6.8–7.4 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion for C₂₄H₂₆N₄O₄S) with ≤2 ppm error .
  • X-ray crystallography : Resolve 3D conformation using ORTEP-3 or WinGX for crystallographic validation of the thiazolo-pyridazine core .

Q. What are the primary challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :
  • Intermediate stability : Thiazolo-pyridazine intermediates may degrade under prolonged heating; use low-temperature storage (−20°C) and inert atmospheres .
  • Solvent selection : Replace DMF with greener solvents (e.g., acetonitrile) to simplify purification and reduce toxicity .
  • Cost-effective catalysts : Screen Pd-free alternatives (e.g., CuI for coupling reactions) to reduce metal contamination in final products .

Advanced Research Questions

Q. How can computational modeling predict binding interactions with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2 or kinases). Focus on the 3-methoxyphenyl group’s π-π stacking and acetamide’s hydrogen-bonding potential .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability in physiological conditions (e.g., hydration shells around the tetrahydrofuran moiety) .
  • Validation : Compare predicted binding affinities (ΔG values) with experimental SPR or ITC data to refine force fields .

Q. How to resolve contradictions in biological activity data across similar derivatives?

  • Methodological Answer :
  • SAR analysis : Compare analogs (e.g., 4-fluorophenyl vs. 3-methoxyphenyl substituents) using dose-response curves (IC₅₀) in enzyme inhibition assays .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity drivers .
  • Metabolite identification : Use LC-MS/MS to detect oxidative metabolites (e.g., demethylation of methoxy groups) that may alter activity .

Q. What strategies optimize bioavailability without compromising target affinity?

  • Methodological Answer :
  • LogP modulation : Introduce polar groups (e.g., hydroxyls) on the tetrahydrofuran ring via post-synthetic oxidation (e.g., NaIO₄) to enhance solubility .
  • Prodrug design : Mask the acetamide as an ester prodrug (e.g., benzyl ester) for improved membrane permeability, with in vivo esterase activation .
  • PK/PD studies : Conduct rodent pharmacokinetics (IV/PO dosing) to correlate Cmax and AUC with efficacy in xenograft models .

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